molecular formula C24H23NO4 B252916 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252916
M. Wt: 389.4 g/mol
InChI Key: YALDNFFLDAMAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic benefits. This compound belongs to the class of indole derivatives and has been studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its ability to modulate various cellular signaling pathways. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer development. It also activates the Nrf2/ARE signaling pathway, which plays a crucial role in regulating cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one exhibits various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound also increases the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which play a crucial role in protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments are its potential therapeutic benefits and its ability to modulate various cellular signaling pathways. However, the limitations of using this compound in lab experiments are its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One potential direction is to study its potential use in treating other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to investigate its potential use in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to understand the precise mechanism of action of this compound and its potential toxicity at different concentrations.

Synthesis Methods

The synthesis of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 2-oxoethyl-5-methyl-2-furyl ketone with 2-amino-3-(2,5-dimethylphenyl)propanoic acid in the presence of acetic anhydride and sodium acetate. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic benefits in various scientific research areas. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H23NO4/c1-15-8-9-16(2)18(12-15)14-25-20-7-5-4-6-19(20)24(28,23(25)27)13-21(26)22-11-10-17(3)29-22/h4-12,28H,13-14H2,1-3H3

InChI Key

YALDNFFLDAMAIA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(O4)C)O

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(O4)C)O

Origin of Product

United States

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